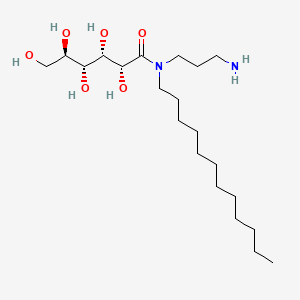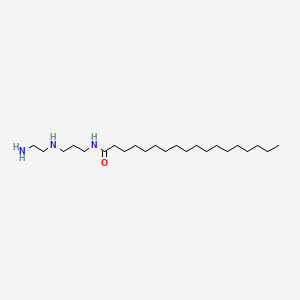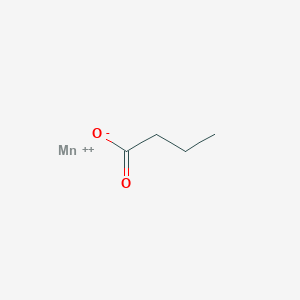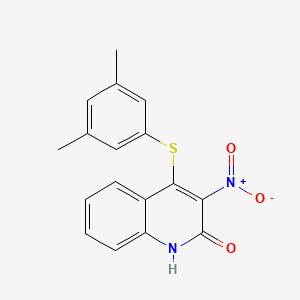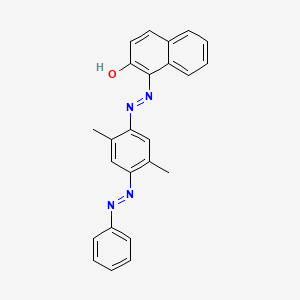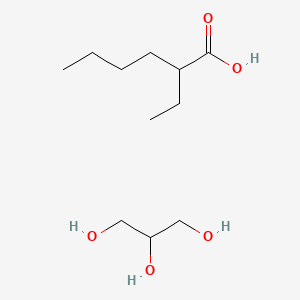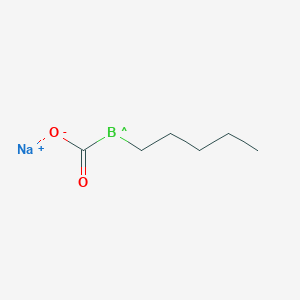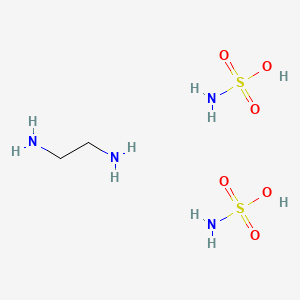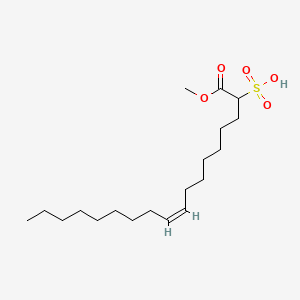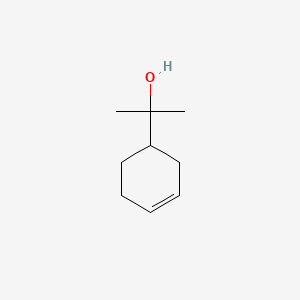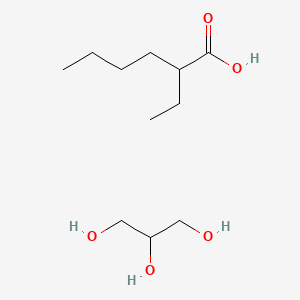
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol is a chemical compound with the molecular formula C9H20O5. It is an ester formed from the reaction of hexanoic acid, 2-ethyl- and 1,2,3-propanetriol (glycerol). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol typically involves the esterification reaction between hexanoic acid, 2-ethyl- and glycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process and remove water formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors. The process involves the continuous feeding of hexanoic acid, 2-ethyl- and glycerol into the reactor, along with the acid catalyst. The reaction mixture is heated, and the ester product is continuously removed and purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexanoic acid, 2-ethyl- and glycerol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and glycerol.
Oxidation: The ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexanoic acid, 2-ethyl- and glycerol.
Transesterification: A different ester and glycerol.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of cosmetics, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanoic acid, 2-ethyl- and glycerol, which can then participate in metabolic pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug formulations or as a reagent in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol can be compared with other similar compounds, such as:
Hexanoic acid, 2-ethyl-: A carboxylic acid used in the production of esters and other derivatives.
Glycerol esters: Esters formed from glycerol and various carboxylic acids, used in a wide range of applications.
Other fatty acid esters: Esters formed from fatty acids and alcohols, used in cosmetics, food, and industrial applications.
The uniqueness of this compound lies in its specific combination of hexanoic acid, 2-ethyl- and glycerol, which imparts unique properties and applications compared to other esters.
Eigenschaften
CAS-Nummer |
102802-97-1 |
|---|---|
Molekularformel |
C11H24O5 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-ethylhexanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C8H16O2.C3H8O3/c1-3-5-6-7(4-2)8(9)10;4-1-3(6)2-5/h7H,3-6H2,1-2H3,(H,9,10);3-6H,1-2H2 |
InChI-Schlüssel |
RMOLNTGRVKPELN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
